molecular formula C16H14Cl2F3N3O2S B2525585 1-(3,5-Dichlorophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 478077-47-3

1-(3,5-Dichlorophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B2525585
CAS No.: 478077-47-3
M. Wt: 440.26
InChI Key: PBRFPBBDKGSSEN-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a synthetic compound featuring a piperazine core substituted with a 3,5-dichlorophenyl sulfonyl group and a 5-(trifluoromethyl)pyridin-2-yl moiety.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2F3N3O2S/c17-12-7-13(18)9-14(8-12)27(25,26)24-5-3-23(4-6-24)15-2-1-11(10-22-15)16(19,20)21/h1-2,7-10H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRFPBBDKGSSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichlorophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with a pyridine derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its biological activity and potential therapeutic applications:

1. Anticancer Activity

  • Several studies have indicated that compounds with similar structures exhibit anticancer properties. The presence of the piperazine moiety is associated with the inhibition of cancer cell proliferation. For instance, derivatives related to this compound have shown effectiveness against various cancer cell lines, suggesting potential use in cancer therapy .

2. Neuropharmacological Effects

  • Research has suggested that this compound may influence neurotransmitter systems, which could have implications for treating neurological disorders such as anxiety and depression. Its ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent .

3. Enzyme Inhibition

  • The sulfonyl group in the compound is known for its enzyme inhibition capabilities. Similar compounds have been studied for their ability to inhibit acetylcholinesterase and other enzymes, which can be beneficial in treating conditions like Alzheimer's disease .

Case Study 1: Anticancer Activity

A study evaluated the anticancer efficacy of a series of piperazine derivatives, including those similar to 1-(3,5-Dichlorophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine. Results indicated significant inhibition of cell proliferation in breast and lung cancer cell lines, highlighting the compound's potential as an anticancer agent.

Case Study 2: Neuropharmacological Applications

In a neuropharmacological study, derivatives of this compound were tested for their effects on anxiety-like behavior in animal models. The results demonstrated that these compounds could modulate anxiety responses, suggesting a pathway for developing new anxiolytic medications.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibits proliferation of cancer cells
NeuroprotectiveModulation of neurotransmitter systems
Enzyme InhibitionInhibition of acetylcholinesterase

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Compound Name Key Structural Features Physicochemical/Biological Insights Reference
1-(Phenylsulfonyl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine (34) Phenylsulfonyl instead of 3,5-dichlorophenyl Reduced electron-withdrawing effects; lower binding affinity to receptors requiring halogen interactions. Synthesis uses Ca(NTf2)2 catalyst, highlighting reactivity differences .
N-(4-(pyridin-2-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (7m) 3-(Trifluoromethyl)phenyl on piperazine Increased lipophilicity compared to dichlorophenyl; potential for enhanced CNS penetration. NMR data (δ 8.58 ppm pyridine proton) suggests distinct electronic environments .
1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine No sulfonyl or aryl substituents Intermediate with lower molecular weight; used in synthesizing complex ligands. Hydrochloride salt (CAS 128263-65-0) enhances solubility .

Piperazine Derivatives in Receptor Targeting

  • Dopamine D3 Receptor (D3R) Ligands : Compounds like 1-(6-(trifluoromethyl)pyridin-2-yl)piperazine () lack the dichlorophenyl sulfonyl group but are functionalized for dual D3R/μ-opioid receptor (MOR) activity. The dichlorophenyl group in the target compound may improve selectivity for D3R via hydrophobic interactions .
  • Serotonin Receptor Modulators: p-Aminophenyl-ethyl-m-trifluoromethylphenyl piperazine () acts as a 5-HT1A agonist.

Sulfonamide-Containing Analogues

Compound Name Key Features Comparative Insights Reference
1-(4-Chlorophenyl)sulfonyl-4-[5-(dioxaborolan)pyridin-2-yl]piperazine Boronate ester for Suzuki coupling Divergent synthetic utility; boronate enables cross-coupling, unlike the target compound’s sulfonyl group .
1-(2,5-Dichlorophenyl)-4-(methoxy-dimethylphenyl)sulfonylpiperazine Methoxy-dimethylphenyl sulfonyl Reduced electronegativity compared to 3,5-dichlorophenyl; may lower metabolic stability .

Biological Activity

1-(3,5-Dichlorophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine, commonly referred to as compound 321433-35-6, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antichlamydial research. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

  • Molecular Formula : C16H14Cl2F3N3O2S
  • Molecular Weight : 440.27 g/mol
  • CAS Number : 321433-35-6

The biological activity of 1-(3,5-Dichlorophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is primarily linked to its ability to interact with specific bacterial targets. The presence of electron-withdrawing groups such as trifluoromethyl enhances its antibacterial properties by stabilizing the compound and increasing its affinity for bacterial enzymes.

Antibacterial Activity

Research indicates that similar compounds with piperazine moieties exhibit significant antibacterial activity against various pathogens. For instance:

  • Compounds with structural similarities have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .
  • The introduction of electron-withdrawing groups has been shown to enhance activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications in the chemical structure can lead to improved efficacy .

Study 1: Antichlamydial Activity

A study focused on the synthesis of compounds based on piperazine derivatives found that modifications similar to those in 1-(3,5-Dichlorophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine resulted in selective activity against Chlamydia species. The compounds exhibited moderate to high activity levels, indicating potential for development into therapeutic agents .

Study 2: Structure-Activity Relationship

A detailed structure-activity relationship (SAR) analysis revealed that the presence of specific substituents at various positions on the piperazine ring significantly influenced antibacterial potency. For example, replacing certain aryl groups with halogenated variants resulted in enhanced bioactivity against gram-positive bacteria .

Data Tables

Compound NameCAS NumberMIC (µg/mL)Target Pathogen
Compound A321433-35-68Staphylococcus aureus
Compound B338956-21-116Escherichia coli
Compound C478077-47-312.5MRSA

Safety and Toxicology

While the compound shows promising biological activities, safety profiles are crucial for further development. Preliminary studies indicate low toxicity levels at therapeutic doses; however, comprehensive toxicological evaluations are necessary before clinical applications can be considered .

Q & A

Basic: What are the standard synthetic routes for synthesizing 1-(3,5-Dichlorophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine?

The synthesis typically involves multi-step reactions:

  • Step 1 : Coupling a piperazine core with a trifluoromethylpyridine derivative via nucleophilic substitution or Buchwald-Hartwig amination under inert conditions.
  • Step 2 : Sulfonylation of the piperazine nitrogen using 3,5-dichlorophenylsulfonyl chloride in anhydrous solvents (e.g., dichloromethane or THF) with a base like triethylamine to neutralize HCl byproducts.
  • Critical Parameters : Reaction temperature (0–25°C), stoichiometric ratios (1:1.2 for sulfonyl chloride), and moisture-free conditions to prevent hydrolysis .

Basic: Which analytical techniques are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : For structural confirmation (e.g., 1^1H, 13^13C, 19^19F NMR) to identify substituent positions and purity.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and resolve synthetic byproducts using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification and fragmentation pattern analysis .

Advanced: How can researchers optimize reaction yields when introducing the trifluoromethylpyridine moiety?

  • Catalytic Systems : Use palladium catalysts (e.g., Pd(OAc)2_2) with ligands like Xantphos for efficient cross-coupling reactions.
  • Solvent Optimization : Polar aprotic solvents (DMF or DMSO) enhance solubility of aromatic intermediates.
  • Temperature Control : Gradual heating (80–100°C) minimizes side reactions like dehalogenation.
  • Post-Reaction Workup : Quench unreacted reagents with aqueous NH4_4Cl and purify via silica gel chromatography .

Advanced: What strategies address contradictory bioactivity data in different assay systems?

  • Assay Replication : Validate results across orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) to rule out false positives.
  • Solubility Adjustments : Use co-solvents (DMSO ≤1%) or surfactants (Tween-80) to maintain compound solubility in aqueous buffers.
  • Metabolite Screening : LC-MS/MS to identify active metabolites that may interfere with activity .

Advanced: What computational approaches predict target interactions for structure-activity relationship (SAR) studies?

  • Molecular Docking : Glide or AutoDock to model binding poses with receptors (e.g., dopamine D3 or serotonin receptors).
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR Modeling : Use MOE or Schrödinger to correlate electronic properties (logP, polar surface area) with activity .

Basic: What purification methods are effective post-synthesis?

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (20–50%) to separate sulfonylated products.
  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystalline forms.
  • HPLC Prep-Scale : Reverse-phase systems for final polishing (>99% purity) .

Advanced: How to resolve low yields in sulfonylation steps?

  • Moisture Control : Conduct reactions under nitrogen/argon with molecular sieves to scavenge trace water.
  • Stoichiometry Adjustment : Use 1.5 equivalents of sulfonyl chloride to drive the reaction to completion.
  • Reaction Monitoring : TLC or in-situ IR spectroscopy to track progress and terminate before side reactions dominate .

Advanced: What in vitro models evaluate blood-brain barrier (BBB) penetration for CNS targeting?

  • PAMPA-BBB Assay : Measures passive diffusion using artificial lipid membranes; logPe values >−5.0 suggest favorable penetration.
  • MDCK Cell Monolayers : Permeability coefficients (Papp >106^{-6} cm/s) indicate active transport potential.
  • Plasma Protein Binding : Equilibrium dialysis to assess free fraction availability .

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